N-[(E)-(4-chlorophenyl)methylideneamino]-2H-tetrazol-5-amine
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Overview
Description
N-[(E)-(4-chlorophenyl)methylideneamino]-2H-tetrazol-5-amine is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-chlorophenyl)methylideneamino]-2H-tetrazol-5-amine typically involves the condensation reaction between 4-chlorobenzaldehyde and 5-aminotetrazole. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-chlorophenyl)methylideneamino]-2H-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of the original amine and aldehyde.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities, showing promise as a bioactive compound.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(E)-(4-chlorophenyl)methylideneamino]-2H-tetrazol-5-amine involves its interaction with various molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and physical properties. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(4-fluorophenyl)methylideneamino]-2H-tetrazol-5-amine
- N-[(E)-(4-bromophenyl)methylideneamino]-2H-tetrazol-5-amine
- N-[(E)-(4-methylphenyl)methylideneamino]-2H-tetrazol-5-amine
Uniqueness
N-[(E)-(4-chlorophenyl)methylideneamino]-2H-tetrazol-5-amine is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. The electron-withdrawing nature of the chlorine atom can affect the compound’s stability and its ability to participate in various chemical reactions. This uniqueness makes it a valuable compound for specific applications where such properties are desired.
Properties
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2H-tetrazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN6/c9-7-3-1-6(2-4-7)5-10-11-8-12-14-15-13-8/h1-5H,(H2,11,12,13,14,15)/b10-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFUMFNPTAQHAI-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=NNN=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=NNN=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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